N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzenesulfonamide
Description
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzenesulfonamide is a sulfonamide-pyrimidine hybrid compound characterized by a central 2,4-diaminopyrimidine core substituted with an ethylamino group at position 4 and a methyl group at position 5. The pyrimidine ring is linked via an amino group to a phenyl ring, which is further connected to a 4-methoxybenzenesulfonamide moiety. This structural architecture is common in medicinal chemistry, particularly in kinase inhibitors and ion channel blockers, due to the sulfonamide group’s role in hydrogen bonding and the pyrimidine ring’s capacity for π-π interactions .
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-21-19-13-14(2)22-20(24-19)23-15-5-7-16(8-6-15)25-29(26,27)18-11-9-17(28-3)10-12-18/h5-13,25H,4H2,1-3H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZVMRLPIQQDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzenesulfonamide, a synthetic compound with a complex structure, has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.49 g/mol. The structure features a pyrimidine ring, an ethylamino group, and a methoxybenzenesulfonamide moiety, which contribute to its diverse chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to modulate the activity of specific enzymes and receptors involved in critical biochemical pathways. Notably, it may inhibit certain kinases, leading to altered cell signaling and growth patterns.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
Table 1: Summary of Biological Activities
Future Directions in Research
The multifaceted biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its anticancer and antimicrobial effects.
- Structural Modifications : To enhance potency and selectivity against specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The compound’s closest analogs differ in substituents on the pyrimidine ring, benzenesulfonamide group, or amino linker. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Diethylamino vs. Ethylamino: The diethylamino analog (CAS 923216-86-8) exhibits increased lipophilicity (MW 449.5 vs. 421.5) due to the additional ethyl group, which may enhance membrane permeability but reduce solubility .
- Bulkier Sulfonamide Groups : The 2-methyl-5-isopropylbenzenesulfonamide substituent (CAS 946269-83-6) significantly increases steric bulk (MW 517.6), which could influence pharmacokinetic properties such as metabolic stability .
Research Findings and Trends
- Structure-Activity Relationships (SAR): Pyrimidine Substitutions: Ethylamino/diethylamino groups at position 4 optimize hydrogen bonding with target proteins, while methyl groups at position 6 maintain planar geometry for π-stacking . Sulfonamide Modifications: Fluorine or isopropyl groups improve selectivity but may reduce bioavailability due to increased hydrophobicity .
Thermal Properties : Melting points for similar compounds range from 136–178°C (), suggesting moderate thermal stability suitable for oral formulations .
Q & A
Q. What are the common synthetic routes for synthesizing N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a pyrimidine derivative (e.g., 2-chloro-6-methylpyrimidin-4-amine) with an aniline intermediate under heated conditions (80–100°C) in solvents like isopropanol or DMF. A key step includes nucleophilic aromatic substitution between the pyrimidine core and the sulfonamide-bearing phenyl group. For example, one protocol involves reacting 2-(2-((2-chloro-6-methylpyrimidin-4-yl)(methyl)amino)ethoxy)ethanol with N-(4-aminophenyl)-2-phenylacetamide under acidic conditions (acetic acid), followed by purification via liquid-liquid extraction and column chromatography .
Q. Which spectroscopic and analytical techniques are employed for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography is used to resolve the 3D structure, particularly to analyze dihedral angles between the pyrimidine ring and substituents (e.g., phenyl and methoxy groups), as seen in structurally similar pyrimidine derivatives .
- LCMS (Liquid Chromatography-Mass Spectrometry) monitors reaction progress and confirms molecular weight .
- NMR spectroscopy (¹H and ¹³C) identifies proton environments and confirms regioselectivity of substitutions.
Q. What are the primary biological activities reported for this compound or its structural analogs?
- Methodological Answer : Pyrimidine-sulfonamide hybrids are frequently screened for antimicrobial and enzyme-inhibitory activities. For example:
- Antimicrobial assays : Disk diffusion or microbroth dilution methods are used to test against bacterial/fungal strains. Activity correlates with substituents like trifluoromethyl or methoxy groups, which enhance lipophilicity .
- Enzyme inhibition : Fluorescence-based assays measure interactions with targets like transglutaminase (TG2) or kinases, with IC₅₀ values calculated via dose-response curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to alcohols .
- Catalysts : Acidic conditions (e.g., acetic acid) promote amine coupling, while bases (e.g., triethylamine) stabilize intermediates during sulfonamide formation .
- Temperature : Reactions at 80–100°C improve kinetics but require monitoring for decomposition via LCMS .
- Purification : Gradient elution in HPLC or preparative TLC minimizes co-elution of byproducts.
Q. How do researchers address contradictions in reported biological activities of structurally similar pyrimidine-sulfonamide hybrids?
- Methodological Answer : Contradictions often arise from structural variations (e.g., trifluoromethyl vs. methoxy groups) or assay conditions. Strategies include:
- Comparative SAR (Structure-Activity Relationship) studies : Systematic substitution of functional groups to isolate activity drivers. For example, replacing ethylamino with methylamino alters hydrogen-bonding capacity .
- Standardized assays : Replicating studies under identical conditions (e.g., pH, cell lines) to control variables.
- Computational docking : Molecular dynamics simulations predict binding affinities to reconcile discrepancies (e.g., methoxy group interactions with hydrophobic enzyme pockets) .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) : Models ligand-receptor binding poses. For example, the methoxybenzenesulfonamide moiety may occupy hydrophobic pockets in TG2 or kinase targets .
- DFT (Density Functional Theory) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD (Molecular Dynamics) simulations : Assess conformational stability of the compound in solvated systems over nanosecond timescales .
Q. How is the compound’s stability under physiological conditions assessed?
- Methodological Answer :
- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis under acidic conditions .
- Thermal gravimetric analysis (TGA) : Determines decomposition temperatures.
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation, critical for compounds with aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
